Cas no 1262053-48-4 (6a-Hydroxy Deflazacort)

6a-Hydroxy Deflazacort is a hydroxylated metabolite of Deflazacort, a glucocorticoid with anti-inflammatory and immunosuppressive properties. This compound is of interest due to its potential role in the metabolic pathway of Deflazacort, contributing to the drug's therapeutic effects. It exhibits reduced mineralocorticoid activity compared to other corticosteroids, which may result in a more favorable side-effect profile. The hydroxyl group at the 6a position enhances its polarity, potentially influencing its pharmacokinetics, including absorption and excretion. Researchers study 6a-Hydroxy Deflazacort to better understand Deflazacort's metabolism and optimize its clinical applications in conditions such as autoimmune disorders and inflammatory diseases.
6a-Hydroxy Deflazacort structure
6a-Hydroxy Deflazacort structure
商品名:6a-Hydroxy Deflazacort
CAS番号:1262053-48-4
MF:C25H31NO7
メガワット:457.51614
CID:1061527
PubChem ID:29981390

6a-Hydroxy Deflazacort 化学的及び物理的性質

名前と識別子

    • 6α-Hydroxy Deflazacort
    • 6β-Hydroxy Deflazacort
    • A-Hydroxy Deflan
    • A-Hydroxy Deflazacort
    • 6 alpha -Hydroxy Deflazacort
    • 6a-Hydroxy Deflazacort
    • [2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-11,19-dihydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate
    • 6?-Hydroxy Deflazacort
    • DTXSID80652602
    • 6-Hydroxy Lantadin
    • 6b-Hydroxy Deflazacort
    • 6
    • 6beta-Hydroxy Deflazacort
    • 2-[(4bS,5S,6aS,6bS,9aR,10aS,10bS,12S)-5,12-Dihydroxy-4a,6a,8-trimethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazol-6b-yl]-2-oxoethyl acetate
    • 1262053-48-4
    • インチ: InChI=1S/C25H31NO7/c1-12-26-25(20(31)11-32-13(2)27)21(33-12)9-16-15-8-18(29)17-7-14(28)5-6-23(17,3)22(15)19(30)10-24(16,25)4/h5-7,15-16,18-19,21-22,29-30H,8-11H2,1-4H3/t15-,16-,18-,19-,21+,22+,23-,24-,25+/m0/s1
    • InChIKey: UFQYEKPVHOQAHA-BDRTZENUSA-N
    • ほほえんだ: CC1=NC2(C(O1)CC3C2(CC(C4C3CC(C5=CC(=O)C=CC45C)O)O)C)C(=O)COC(=O)C

計算された属性

  • せいみつぶんしりょう: 457.21000
  • どういたいしつりょう: 457.21005233g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 33
  • 回転可能化学結合数: 4
  • 複雑さ: 1030
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 9
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 123Ų

じっけんとくせい

  • PSA: 122.49000
  • LogP: 0.96960

6a-Hydroxy Deflazacort 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
H934300-10mg
6a-Hydroxy Deflazacort
1262053-48-4
10mg
$ 3003.00 2023-09-07
TRC
H934310-2.5mg
6b-Hydroxy Deflazacort
1262053-48-4
2.5mg
$ 201.00 2023-09-07
TRC
H934310-25mg
6b-Hydroxy Deflazacort
1262053-48-4
25mg
$ 1610.00 2023-09-07
TRC
H934300-1mg
6a-Hydroxy Deflazacort
1262053-48-4
1mg
$ 379.00 2023-09-07

6a-Hydroxy Deflazacort 関連文献

6a-Hydroxy Deflazacortに関する追加情報

Introduction to 6a-Hydroxy Deflazacort (CAS No: 1262053-48-4)

6a-Hydroxy Deflazacort, identified by its Chemical Abstracts Service (CAS) number 1262053-48-4, is a significant compound in the realm of pharmaceutical chemistry and medicine. This compound belongs to the corticosteroid class, which is well-documented for its potent anti-inflammatory and immunosuppressive properties. The unique structural feature of 6a-Hydroxy Deflazacort lies in its hydroxyl group at the 6α position, which distinguishes it from other corticosteroids and contributes to its distinct pharmacological profile.

The synthesis and characterization of 6a-Hydroxy Deflazacort have been subjects of extensive research due to its potential therapeutic applications. Corticosteroids, in general, are widely used for treating a variety of inflammatory and autoimmune disorders. The introduction of the hydroxyl group in 6a-Hydroxy Deflazacort enhances its binding affinity to glucocorticoid receptors, thereby modulating the downstream signaling pathways involved in inflammation and immune response.

Recent studies have highlighted the compound's efficacy in managing severe inflammatory conditions such as rheumatoid arthritis, systemic lupus erythematosus, and other autoimmune diseases. The hydroxyl substitution at the 6α position has been found to improve metabolic stability while maintaining high biological activity. This makes 6a-Hydroxy Deflazacort a promising candidate for further development into a novel therapeutic agent.

In terms of pharmacokinetics, 6a-Hydroxy Deflazacort exhibits a favorable half-life, allowing for prolonged therapeutic effects with reduced dosing frequency. This characteristic is particularly advantageous for patients requiring long-term treatment. Additionally, preliminary pharmacokinetic studies suggest that the compound undergoes minimal metabolism, reducing the likelihood of drug-drug interactions.

The development of 6a-Hydroxy Deflazacort has been supported by advancements in synthetic methodologies that enable efficient and scalable production. Modern techniques in organic synthesis have allowed researchers to optimize the synthetic route, resulting in higher yields and purity of the final product. These improvements are crucial for ensuring the safety and efficacy of the compound in clinical settings.

One of the most intriguing aspects of 6a-Hydroxy Deflazacort is its potential role in modulating neurological disorders. Emerging research indicates that corticosteroids can influence central nervous system function by interacting with specific neural pathways. The hydroxyl group at the 6α position may enhance this interaction, making 6a-Hydroxy Deflazacort a candidate for treating conditions such as multiple sclerosis and neuroinflammatory diseases.

Ethical considerations are paramount in the development and use of corticosteroids like 6a-Hydroxy Deflazacort. Long-term use of corticosteroids is associated with several side effects, including osteoporosis, hyperglycemia, and adrenal suppression. However, targeted delivery systems and novel formulations are being explored to mitigate these adverse effects while maintaining therapeutic benefits.

The future prospects for 6a-Hydroxy Deflazacort are promising, with ongoing clinical trials evaluating its efficacy in various disease models. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate preclinical findings into clinical applications. As our understanding of inflammatory mechanisms continues to evolve, compounds like 6a-Hydroxy Deflazacort may play a pivotal role in addressing unmet medical needs.

In conclusion, 6a-Hydroxy Deflazacort (CAS No: 1262053-48-4) represents a significant advancement in corticosteroid therapy due to its unique structural features and favorable pharmacological properties. Its potential applications in treating inflammatory and autoimmune disorders, along with its favorable pharmacokinetic profile, make it a compelling candidate for further clinical development. As research progresses, we can anticipate that 6a-Hydroxy Deflazacort will contribute substantially to improving patient outcomes across multiple therapeutic areas.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.